molecular formula C15H16ClN3O B7570342 (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone

(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone

Cat. No.: B7570342
M. Wt: 289.76 g/mol
InChI Key: CNBRTXXMJLDJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone, also known as CQPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CQPM is a derivative of chloroquine, an antimalarial drug, and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various cellular targets such as DNA, enzymes, and receptors. For example, in cancer cells, this compound has been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. In autoimmune disorders, this compound has been shown to inhibit the activity of Janus kinases (JAKs), which are enzymes involved in cytokine signaling. In infectious diseases, this compound has been shown to interact with viral or bacterial proteins and inhibit their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit autophagy, and reduce angiogenesis. In autoimmune disorders, this compound has been shown to reduce inflammation and modulate the immune response. In infectious diseases, this compound has been shown to inhibit the replication of the virus or bacteria and reduce the viral or bacterial load.

Advantages and Limitations for Lab Experiments

(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure is well-characterized. It has shown promising results in various scientific studies, and its therapeutic potential is still being explored. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. It can also have off-target effects on non-target cells and tissues, which can lead to toxicity.

Future Directions

There are several future directions for (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone research. One direction is to explore its potential therapeutic applications in other diseases such as neurodegenerative disorders and metabolic disorders. Another direction is to optimize its chemical structure to improve its bioavailability and efficacy. Additionally, further studies are needed to understand its mechanism of action and off-target effects. Overall, this compound has shown promising results in various scientific studies, and its potential therapeutic applications are still being explored.

Synthesis Methods

The synthesis of (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone involves the reaction of 4-chloroquinoline-2-carbaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process varies depending on the reaction conditions and purity of the starting materials.

Scientific Research Applications

(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting autophagy, and reducing angiogenesis. In autoimmune disorders, this compound has been shown to modulate the immune response by inhibiting cytokine production and reducing inflammation. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties by inhibiting the replication of the virus or bacteria.

Properties

IUPAC Name

(4-chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-18-6-8-19(9-7-18)15(20)14-10-12(16)11-4-2-3-5-13(11)17-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBRTXXMJLDJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.